molecular formula C21H19FN2OS2 B2815454 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 922805-82-1

2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2815454
CAS RN: 922805-82-1
M. Wt: 398.51
InChI Key: ZPXASUHUTOUBCP-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19FN2OS2 and its molecular weight is 398.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with thiazole and tetralin derivatives have been synthesized and evaluated for their anticancer potency. For instance, novel derivatives exhibited significant anticancer activities against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549), by inducing apoptosis and inhibiting DNA synthesis. These findings suggest that similar compounds, including the one , might possess potent anticancer properties that could be explored further in scientific research (Turan-Zitouni et al., 2018).

Antimicrobial Activity

Research on thiazole derivatives has also highlighted their potential antimicrobial activity. Studies have shown that certain thiazole-containing compounds exhibit significant antibacterial and antifungal activities. This suggests that structurally similar compounds, such as the one mentioned, could be valuable in the development of new antimicrobial agents (Saravanan et al., 2010).

Enzyme Inhibition

Additionally, thiazole derivatives have been investigated for their enzyme inhibitory activities, which could have therapeutic implications. For instance, compounds bearing thiazole moieties have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), suggesting potential applications in treating diseases related to enzyme dysfunction (Turan-Zitouni et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXASUHUTOUBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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